6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with a methoxy (-OCH₃) substituent at the 6-position and an aldehyde (-CHO) group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The methoxy group enhances electron density in the aromatic system, while the aldehyde provides a reactive site for nucleophilic additions, such as forming Schiff bases or serving as a precursor for further functionalization .
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-9(11-4-7)6(5-12)3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLPOGRISAROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676853 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190323-05-7 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various biomolecules and receptors. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Substituent : Bromo (-Br) at position 6.
- Key Differences: Bromine’s electron-withdrawing nature reduces electron density in the aromatic system compared to methoxy.
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Substituent : Methoxy (-OCH₃) at position 5.
- Computational studies suggest that substituent position significantly impacts molecular docking scores .
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Substituent : Methyl (-CH₃) at position 7.
- Key Differences : Methyl increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. Unlike methoxy, it lacks electron-donating resonance effects, which may diminish stability in oxidative environments .
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Functional Group Comparison: Aldehyde vs. Other Groups
- Aldehyde (-CHO) :
- Carboxylic Acid (-COOH) :
- Bromo (-Br) :
Thermal and Optical Properties
- Thermal Stability: Methoxy-substituted derivatives (e.g., 6-methoxy) exhibit higher thermal stability compared to non-substituted analogs due to electron donation and resonance effects. Indolo[3,2-b]carbazole analogs with similar fused-ring systems show glass transition temperatures (Tg) exceeding 150°C, suggesting comparable stability for the target compound .
- Optical Properties: Oxidized benzothieno-benzothiophene (BTBT) derivatives demonstrate enhanced fluorescence when functionalized with electron-donating groups. The 6-methoxy group in the target compound may similarly improve fluorescence quantum yield, making it suitable for organic electronics or bioimaging .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent (Position) | Molecular Formula | Functional Group | Key Properties | Applications |
|---|---|---|---|---|---|
| 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | -OCH₃ (6) | C₉H₈N₂O₂ | Aldehyde (-CHO) | High thermal stability, reactive aldehyde | Pharmaceutical intermediates, OLEDs |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | -Br (6) | C₇H₅BrN₂O | Aldehyde (-CHO) | Electron-withdrawing, cross-coupling | Suzuki-Miyaura reactions |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | -OCH₃ (5) | C₉H₈N₂O₂ | Aldehyde (-CHO) | Altered π-electron distribution | Enzyme inhibition studies |
| 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | -CH₃ (7) | C₉H₈N₂O | Aldehyde (-CHO) | Lipophilic, moderate solubility | Membrane-permeable probes |
| 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid | -OCH₃ (6) | C₉H₈N₂O₃ | Carboxylic Acid | Hydrogen bonding, ionic interactions | Salt formation, crystallography |
Research Findings and Trends
- Substituent Position: Position 6 methoxy optimizes electronic effects for DNA binding and thermal stability, as seen in indenoquinoline-diones .
- Functional Group Versatility : Aldehyde derivatives are preferred for synthetic flexibility, while carboxylic acids excel in formulation stability .
- Thermal Performance : Methoxy and nitrogen-rich fused-ring systems (e.g., indolo[3,2-b]carbazoles) demonstrate superior thermal stability, critical for OLED applications .
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyrrolo[3,2-b]pyridine structure, exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- CAS Number : 1190323-05-7
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes that play crucial roles in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : The compound's structure enhances its interaction with microbial membranes, leading to increased permeability and cell death.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine structures demonstrate significant anticancer properties. For instance:
- A study reported that compounds based on this scaffold inhibited the growth of HCT116 human colon cancer cells with an IC50 value of 0.55 µM .
- Another investigation highlighted the effectiveness of similar derivatives against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Similar structures have been shown to be effective against various bacterial strains and fungi due to their ability to disrupt microbial membranes .
- The presence of the methoxy group enhances the interaction with microbial targets, leading to improved efficacy.
Research Findings and Case Studies
Preparation Methods
Formylation of Pyrrolo[3,2-b]pyridine Derivatives
One common approach involves the direct formylation of the pyrrolo[3,2-b]pyridine core at the 3-position. A typical reaction uses formylating agents such as POCl3/DMF (Vilsmeier reagent) under controlled temperature to introduce the aldehyde functionality.
- Reaction conditions: Use of Vilsmeier reagent (POCl3 and DMF) at low temperatures (0–20°C), followed by quenching and work-up.
- Yield: Moderate to high yields (~70-89%) reported for similar pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives.
- Example: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 89% yield using triethylamine and DMAP in dichloromethane at 20°C, followed by purification via flash chromatography.
Protection and Functional Group Manipulation
Protection of the pyrrole nitrogen is often necessary to improve reaction selectivity and yield. The use of di-tert-butyl dicarbonate (Boc2O) with catalysts such as 4-dimethylaminopyridine (DMAP) and triethylamine in acetonitrile at room temperature is a common method to form Boc-protected intermediates:
This protection step facilitates subsequent formylation or other functionalization reactions without unwanted side reactions at the nitrogen.
Representative Experimental Procedure
A representative synthesis of a related pyrrolo[2,3-b]pyridine-3-carbaldehyde derivative involves:
- Dissolving the starting heterocycle in acetonitrile.
- Adding di-tert-butyl dicarbonate and DMAP.
- Stirring at room temperature overnight.
- Concentrating and extracting with dichloromethane and aqueous solutions.
- Purifying the Boc-protected intermediate by flash chromatography.
- Subsequent deprotection or further functionalization as needed.
Data Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, triethylamine, MeCN | 0–20°C | 6.5–18 h | 82–89 | Facilitates selective functionalization |
| Formylation (Vilsmeier) | POCl3/DMF or related formylating agents | 0–20°C | Several h | ~70 | Electrophilic substitution at 3-position |
| Methoxylation (precursor) | Starting with 6-methoxy substituted heterocycle | N/A | N/A | N/A | Methoxy introduced early or via substitution |
| Acidic work-up and purification | Extraction, washing, drying, flash chromatography | Room temp | N/A | N/A | Standard purification procedures |
Research Findings and Notes
- The Boc protection strategy is crucial for improving yields and selectivity in subsequent reactions.
- Reaction conditions are mild, typically carried out at room temperature or slightly below, to avoid decomposition.
- Purification by flash chromatography using gradients of ethyl acetate in cyclohexane is effective for isolating pure intermediates.
- The formylation step is sensitive to temperature and reagent stoichiometry to avoid overreaction or side products.
- Methoxy substitution is generally introduced via starting materials or early synthetic steps; direct methoxylation on the pyrrolo[3,2-b]pyridine core is less commonly reported.
Q & A
Q. What are the common synthetic routes for 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?
The synthesis typically involves cyclization of substituted pyridine precursors with appropriate aldehydes. For example, pyrrolopyridine scaffolds can be synthesized via cyclocondensation of aminopyridines with α,β-unsaturated aldehydes under acidic conditions . Methoxy groups are often introduced via nucleophilic substitution or protected during synthesis to avoid side reactions. Key steps include:
Q. How is the structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.5–10.0 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₈N₂O₂: calculated 176.0586, observed 176.0589).
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, though this requires high-purity crystals .
Q. What solvents and conditions optimize the stability of this compound during storage?
The aldehyde group is prone to oxidation and dimerization. Recommended practices:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials.
- Solvents : Use anhydrous DMSO or DMF for dissolution; avoid protic solvents (e.g., methanol) to prevent hemiacetal formation.
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the pyrrolo[3,2-b]pyridine core be addressed?
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to the 3-position. Computational modeling (DFT) predicts favorable transition states for specific ring closures .
- Catalytic Systems : Pd-catalyzed cross-coupling or microwave-assisted synthesis improves yield and selectivity. For example, Suzuki-Miyaura coupling with boronic esters can functionalize the pyridine ring before cyclization .
- Kinetic Control : Low-temperature reactions (<0°C) favor kinetic products over thermodynamic isomers .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
Q. How do analytical discrepancies arise in purity assessments, and how are they resolved?
Contradictions may stem from:
- Impurity Profiles : By-products from incomplete formylation or methoxy deprotection (e.g., residual carboxylic acid derivatives, detected via LC-MS) .
- HPLC Method Variability : Column choice (e.g., C18 vs. HILIC) affects retention times. Use orthogonal methods (NMR + HPLC) for validation.
- Hydrate Formation : Aldehydes may form hydrates in aqueous solvents, skewing mass balance. Karl Fischer titration quantifies water content .
Q. What strategies are employed to study the compound’s role in kinase inhibition or other biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with ATP-binding pockets.
- SAR Studies : Modifying the aldehyde to hydrazones or oximes to enhance solubility and target engagement.
- In Vitro Assays : Kinase inhibition profiling (e.g., ADP-Glo™ assay) at 1–10 µM concentrations .
Methodological Challenges and Solutions
Q. How are competing reaction pathways managed during aldehyde functionalization?
- Protecting Groups : Temporary protection of the aldehyde as an acetal (e.g., using ethylene glycol) prevents undesired side reactions.
- Catalytic Control : Use of Sc(OTf)₃ or CeCl₃ to direct nucleophilic addition to the aldehyde over the pyrrole nitrogen.
- In Situ Monitoring : ReactIR or UV-vis spectroscopy tracks intermediate formation .
Q. What advanced techniques characterize electronic properties for materials science applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
